molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B253024
M. Wt: 360.4 g/mol
InChI Key: DELVZQQIUARMNW-UHFFFAOYSA-N
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Description

WAY-300323, also known as N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, is a chemical compound with the molecular formula C21H16N2O2S and a molecular weight of 360.43 g/mol . This compound is of interest in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of WAY-300323 involves several steps, typically starting with the preparation of the benzothiazole ring, followed by the attachment of the phenyl and methoxybenzamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzothiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Phenyl Group: The benzothiazole ring is then reacted with a halogenated benzene derivative to introduce the phenyl group.

    Formation of the Methoxybenzamide Group: Finally, the methoxybenzamide group is introduced through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods for WAY-300323 would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

WAY-300323 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-300323 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-300323 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

WAY-300323 can be compared with other similar compounds, such as:

    N-[4-(2-benzothiazolyl)phenyl]-4-methoxybenzamide: This compound has a similar structure but may exhibit different chemical and biological properties.

    Benzamide derivatives: Other benzamide derivatives with different substituents on the benzene ring can be compared to highlight the unique features of WAY-300323.

The uniqueness of WAY-300323 lies in its specific combination of the benzothiazole ring and methoxybenzamide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24)

InChI Key

DELVZQQIUARMNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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